MIC90 Superiority of Dalbavancin Versus Vancomycin Against Clinical MRSA Isolates (2020–2022)
In a 2023 study evaluating clinical MRSA isolates (n=124) from skin and soft tissue infections collected between 2020 and 2022, dalbavancin demonstrated a 21.3-fold lower MIC90 (0.094 μg/mL) compared to vancomycin (2 μg/mL). Dalbavancin MIC50 was 0.064 μg/mL versus vancomycin MIC50 of 1 μg/mL, representing a 15.6-fold difference [1]. This potency advantage places dalbavancin in the most active tier among tested agents, with MIC90 rank order: dalbavancin (0.094 μg/mL) < tedizolid (0.38 μg/mL) < ceftobiprole/linezolid/daptomycin (1 μg/mL) < vancomycin (2 μg/mL).
| Evidence Dimension | In vitro antimicrobial potency (MIC90) |
|---|---|
| Target Compound Data | Dalbavancin MIC90 = 0.094 μg/mL; MIC50 = 0.064 μg/mL |
| Comparator Or Baseline | Vancomycin MIC90 = 2 μg/mL; MIC50 = 1 μg/mL |
| Quantified Difference | 21.3-fold lower MIC90; 15.6-fold lower MIC50 |
| Conditions | 124 clinical MRSA isolates from SSTIs (2020–2022); MIC Test Strip (Liofilchem); CLSI interpretive criteria |
Why This Matters
For procurement decisions involving MRSA-focused research programs, the 21-fold potency differential directly impacts the achievable multiples of MIC in target tissues at clinically relevant doses, a key determinant of pharmacodynamic target attainment.
- [1] Maraki S, Mavromanolaki VE, Stafylaki D, et al. In Vitro Activities of Ceftobiprole, Dalbavancin, Tedizolid and Comparators against Clinical Isolates of Methicillin-Resistant Staphylococcus aureus Associated with Skin and Soft Tissue Infections. Antibiotics. 2023;12(5):37237803. View Source
